molecular formula C26H36N6O10S B14422967 Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate CAS No. 82457-22-5

Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate

Cat. No.: B14422967
CAS No.: 82457-22-5
M. Wt: 624.7 g/mol
InChI Key: CTHVBSUTXMSEDM-UHFFFAOYSA-N
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Description

Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is a complex organic compound characterized by its unique structure, which includes an azo group, a nitrothiazole moiety, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate typically involves multiple steps. The process begins with the preparation of the azo compound through the diazotization of 5-nitrothiazole, followed by coupling with 5-acetamido-2-methoxyaniline. The resulting intermediate is then esterified with isobutyl alcohol in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate involves its interaction with specific molecular targets. The nitrothiazole moiety is known to interact with microbial enzymes, leading to the inhibition of essential biochemical pathways. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
  • Methyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate

Uniqueness

Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is unique due to its isobutyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a compound of particular interest in various research and industrial applications .

Properties

CAS No.

82457-22-5

Molecular Formula

C26H36N6O10S

Molecular Weight

624.7 g/mol

IUPAC Name

2-[5-acetamido-2-methoxy-N-[2-(2-methylpropoxycarbonyloxy)ethyl]-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl 2-methylpropyl carbonate

InChI

InChI=1S/C26H36N6O10S/c1-16(2)14-41-25(34)39-9-7-31(8-10-40-26(35)42-15-17(3)4)21-11-19(28-18(5)33)20(12-22(21)38-6)29-30-24-27-13-23(43-24)32(36)37/h11-13,16-17H,7-10,14-15H2,1-6H3,(H,28,33)

InChI Key

CTHVBSUTXMSEDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)OCCN(CCOC(=O)OCC(C)C)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-])OC

Origin of Product

United States

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